molecular formula C12H17F3N2O2S2 B2567272 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide CAS No. 2309259-02-5

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide

Numéro de catalogue B2567272
Numéro CAS: 2309259-02-5
Poids moléculaire: 342.4
Clé InChI: IYVGTUZPKCFOPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It selectively inhibits the activity of the protein kinase BTK, which is involved in the regulation of B-cell receptor signaling. This makes it a promising candidate for the treatment of various B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

Mécanisme D'action

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide selectively inhibits the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by this compound leads to the disruption of these signaling pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell growth in various B-cell malignancies. It has also been shown to inhibit the production of various cytokines and chemokines that are involved in the regulation of the immune system. This suggests that this compound may have immunomodulatory effects in addition to its direct antitumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. In addition, its small molecule size and oral bioavailability make it an attractive candidate for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the development of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide. One area of interest is the combination of this compound with other agents to enhance its antitumor activity. Another area is the evaluation of this compound in combination with immunotherapies such as checkpoint inhibitors. Finally, the identification of biomarkers that predict response to this compound may help to optimize patient selection and improve clinical outcomes.

Méthodes De Synthèse

The synthesis of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide involves a series of steps starting with the reaction of 2-aminothiophene with 2,2,2-trifluoroethyl bromide to form 2-(2,2,2-trifluoroethyl)thiophene. This is then reacted with 4-piperidinemethanol to form N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine. The final step involves the reaction of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine with 2-chloroethanesulfonyl chloride to form this compound.

Applications De Recherche Scientifique

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies. It has shown potent activity against various B-cell lines and primary patient samples. In addition, it has been shown to have synergistic effects when combined with other agents such as venetoclax and lenalidomide. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Propriétés

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O2S2/c13-12(14,15)9-17-5-3-10(4-6-17)8-16-21(18,19)11-2-1-7-20-11/h1-2,7,10,16H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVGTUZPKCFOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.